molecular formula C21H33N3O3 B5591711 9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5591711
M. Wt: 375.5 g/mol
InChI Key: RGZOTGMGHJQOLP-UHFFFAOYSA-N
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Description

Spiro compounds, including 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have garnered interest in medicinal chemistry due to their unique structural features and potential biological activities. The spiro configuration involves a single atom being part of two separate rings, contributing to the molecule's three-dimensional structure and affecting its chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones typically involves intramolecular spirocyclization of pyridine substrates. This process can be facilitated by the in situ activation of the pyridine ring with ethyl chloroformate, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of titanium isopropoxide (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds often features non-planar rings with chair conformations, contributing to their chemical stability and reactivity. X-ray diffraction studies have played a crucial role in elucidating the crystal structures of these compounds, revealing the presence of hydrogen bonding interactions that form one-dimensional chain structures (Yuan et al., 2017).

properties

IUPAC Name

9-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-16-13-22-18(17(2)20(16)26)14-23-10-7-21(8-11-23)6-5-19(25)24(15-21)9-4-12-27-3/h13H,4-12,14-15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZOTGMGHJQOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CN2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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